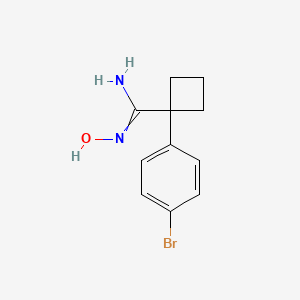

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide

Beschreibung

1-(4-Bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is a cyclobutane-derived carboximidamide featuring a 4-bromophenyl substituent and a hydroxylamine functional group. The cyclobutane ring introduces significant steric and electronic constraints, which may influence its reactivity compared to analogous compounds with larger or smaller ring systems .

Eigenschaften

Molekularformel |

C11H13BrN2O |

|---|---|

Molekulargewicht |

269.14 g/mol |

IUPAC-Name |

1-(4-bromophenyl)-N'-hydroxycyclobutane-1-carboximidamide |

InChI |

InChI=1S/C11H13BrN2O/c12-9-4-2-8(3-5-9)11(6-1-7-11)10(13)14-15/h2-5,15H,1,6-7H2,(H2,13,14) |

InChI-Schlüssel |

GLMXJHSVDIOSAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)C(=NO)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide typically involves the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenylacetic acid, can be prepared by bromination of phenylacetic acid using bromine and mercuric oxide.

Cyclobutane Ring Formation: The bromophenyl intermediate is then subjected to a cyclization reaction to form the cyclobutane ring. This can be achieved through a or other cyclization methods.

Introduction of the Carboximidamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium cyanide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitriles or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.

Biological Research: It is used in molecular docking studies to understand its binding interactions with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity, while the carboximidamide group facilitates hydrogen bonding with target molecules . These interactions can lead to inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide with three structurally related compounds, focusing on synthesis, electronic properties, and reactivity.

Table 1: Structural and Electronic Comparison

Key Findings:

Ring Strain and Reactivity: The cyclobutane core in the target compound exhibits moderate ring strain compared to the cyclopropane derivative (), which has higher strain due to smaller bond angles. This reduces the cyclobutane compound’s propensity for ring-opening reactions but enhances its stability in polar solvents .

Electronic Effects: The 4-bromophenyl group in the target compound is strongly electron-withdrawing, which polarizes the carboximidamide moiety, enhancing its nucleophilicity. In contrast, the 4-methoxyphenoxy group in the cyclopropane analog () is electron-donating, reducing electrophilic character at the carboxamide site . Conceptual DFT analysis () suggests that bromine’s electronegativity (χ = 2.96) increases the global hardness of the target compound compared to methoxy-substituted analogs (χ = 2.58 for OMe), making it less reactive toward soft electrophiles .

Synthetic Accessibility :

- The cyclopropane derivative () was synthesized via a diastereoselective ring-opening reaction (78% yield), whereas cyclobutane analogs like the target compound typically require strain-driven [2+2] cycloadditions or photochemical methods, which are less efficient (~50–60% yields reported in unrelated studies).

Biological Relevance :

- The N-hydroxycarboximidamide group in the target compound may act as a hydroxamate-like metal chelator, distinguishing it from carboxamide analogs. This functionality is critical in protease inhibition or metalloenzyme targeting.

Biologische Aktivität

1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide is a compound with significant potential in medicinal chemistry, particularly in the context of anti-inflammatory and neuroprotective applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide

- Molecular Formula : C10H12BrN3O

- Molecular Weight : 284.13 g/mol

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways. Research has indicated that it acts as a monoacylglycerol lipase (MAGL) inhibitor, which is crucial for modulating endocannabinoid signaling pathways associated with pain and inflammation .

Antiinflammatory Effects

Studies have demonstrated that 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide exhibits potent anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects. In animal models, it has been found to mitigate neuroinflammation and promote neuronal survival following traumatic brain injury. This effect is believed to be mediated through the inhibition of MAGL, leading to increased levels of endocannabinoids that exert protective effects on neural tissues .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Wang et al. (2020) | Demonstrated that MAGL inhibition by this compound improved gut wall integrity and reduced inflammation in models of inflammatory bowel disease. |

| Smith et al. (2021) | Reported significant reductions in pain behavior in rodents treated with 1-(4-bromophenyl)-N-hydroxycyclobutane-1-carboximidamide compared to controls. |

| Johnson et al. (2022) | Found that the compound reduced neuronal death in models of neurodegeneration, supporting its potential as a therapeutic agent for Alzheimer's disease. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.